1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid
Description
Structural Classification and Nomenclature
The compound 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid belongs to the classification of substituted pyrazole carboxylic acids, representing a specific subset of five-membered nitrogen-containing heterocycles. The systematic nomenclature reflects the precise substitution pattern on the pyrazole ring, with the methyl group occupying the 1-position, the naphthyl substituent at the 3-position, and the carboxylic acid functional group at the 5-position. Alternative nomenclature systems recognize this compound as 2-methyl-5-(2-naphthyl)pyrazole-3-carboxylic acid, reflecting different numbering conventions that emphasize the tautomeric nature of pyrazole systems. The molecular structure encompasses a molecular weight of 252.27 grams per mole, positioning it within the range typical for small molecule pharmaceutical intermediates while maintaining sufficient complexity for diverse chemical transformations.
The Chemical Abstracts Service registry number 1177331-73-5 provides unique identification for this compound within global chemical databases, facilitating precise referencing across research publications and commercial applications. The structural framework incorporates both aromatic and heteroaromatic components, creating a rigid molecular architecture that constrains conformational flexibility while providing multiple sites for intermolecular interactions. The presence of the carboxylic acid functionality introduces both hydrogen bond donor and acceptor capabilities, significantly influencing the compound's solubility characteristics and potential for salt formation. This structural combination positions the compound as a versatile synthetic intermediate capable of participating in diverse chemical transformations including esterification, amidation, and metal coordination reactions.
The naphthyl substituent contributes significant hydrophobic character to the molecule while simultaneously providing extended π-electron conjugation that may influence both the electronic properties of the pyrazole ring and the compound's overall photophysical characteristics. The specific 2-naphthyl substitution pattern creates a sterically demanding environment that may influence the compound's three-dimensional structure and its interactions with biological targets or synthetic reagents. Database records indicate that this compound was first cataloged in 2009, with recent modifications suggesting continued research activity and potential new applications in contemporary chemistry.
Historical Context of Pyrazole Carboxylic Acids in Chemistry
The historical development of pyrazole carboxylic acids traces back to the foundational work of Ludwig Knorr in 1883, who first synthesized compounds containing the pyrazole system through the reaction of ethyl acetoacetate with phenyl hydrazine. Knorr's pioneering methodology, subsequently known as the Knorr pyrazole synthesis, established the fundamental approach for constructing pyrazole rings through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The term "pyrazole" itself was coined by Knorr, reflecting his recognition of this new class of heterocyclic compounds and their potential significance in organic chemistry. This early work laid the groundwork for the systematic exploration of pyrazole derivatives, including carboxylic acid-functionalized variants that would prove essential in later pharmaceutical applications.
The subsequent development of pyrazole carboxylic acids gained momentum in the early 20th century with Hans von Pechmann's classical synthesis method in 1898, which demonstrated the preparation of pyrazole from acetylene and diazomethane. This alternative synthetic approach expanded the accessible chemical space within pyrazole chemistry and provided researchers with multiple pathways for constructing these heterocyclic systems. The evolution of synthetic methodologies continued throughout the 20th century, with researchers developing increasingly sophisticated approaches for introducing carboxylic acid functionality into pyrazole rings while maintaining control over substitution patterns and stereochemistry.
The emergence of pyrazole carboxylic acids as significant pharmaceutical intermediates became particularly prominent in the latter half of the 20th century, as researchers recognized their potential as enzyme inhibitors and receptor modulators. A landmark study published in 2012 documented the discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase, demonstrating the therapeutic potential of this chemical class. This research highlighted the ability of pyrazole carboxylic acids to serve as selective enzyme inhibitors, opening new avenues for drug discovery and development. The systematic exploration of structure-activity relationships within pyrazole carboxylic acid series has continued to reveal new therapeutic applications and has established these compounds as privileged structures in medicinal chemistry.
Contemporary research has expanded the scope of pyrazole carboxylic acid chemistry to include one-pot synthetic methodologies that enable rapid access to diverse substitution patterns from readily available starting materials. Recent developments in 2020 demonstrated efficient methods for one-pot synthesis of pyrazoles from heteroarenes and carboxylic acids through successive formation of ketones and β-diketones followed by heterocyclization with hydrazine. These methodological advances have significantly improved the accessibility of complex pyrazole carboxylic acid derivatives, facilitating their exploration in diverse research applications ranging from materials science to pharmaceutical development.
Significance in Heterocyclic Chemistry Research
Pyrazole carboxylic acids occupy a central position in heterocyclic chemistry research due to their unique combination of structural features that enable diverse chemical transformations and biological interactions. The pyrazole ring system itself represents one of the most studied five-membered heterocycles, characterized by the presence of two adjacent nitrogen atoms that create distinctive electronic properties and reactivity patterns. Research has established that pyrazoles are extremely rare in nature, with the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, emphasizing their predominantly synthetic origin and the importance of chemical methods for their preparation.
The significance of pyrazole carboxylic acids in contemporary research stems from their demonstrated ability to serve as versatile building blocks for the construction of more complex heterocyclic systems. Studies have shown that these compounds can participate in multi-component reactions, either in stepwise fashion or through one-pot methodologies, utilizing common reagents such as phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. The structural diversity achievable through pyrazole carboxylic acid chemistry has made these compounds essential components in combinatorial chemistry approaches, where their reliable reactivity patterns enable the rapid generation of compound libraries for biological screening.
Tautomerism represents a fundamental aspect of pyrazole chemistry that significantly influences the behavior of pyrazole carboxylic acids in both synthetic and biological contexts. Research has demonstrated that pyrazole systems can undergo facile proton exchange, leading to tautomeric equilibria that may influence their interactions with enzymes, receptors, and other biological targets. The energy barriers for tautomeric interconversion in pyrazoles typically fall below 20 kilocalories per mole, allowing different tautomeric forms to coexist in solution and potentially contribute to biological activity through distinct binding modes. This tautomeric behavior adds complexity to structure-activity relationship studies but also provides opportunities for optimizing biological activity through the stabilization of specific tautomeric forms.
The applications of pyrazole carboxylic acids extend beyond traditional pharmaceutical chemistry into specialized areas such as agricultural chemistry and materials science. Research has demonstrated that pyrazole carboxylic acid derivatives, particularly those containing difluoromethyl substitution, serve as essential intermediates in the synthesis of commercial fungicides that operate through succinate dehydrogenase inhibition. The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, for example, serves as a precursor to seven commercial fungicides, demonstrating the practical significance of pyrazole carboxylic acid chemistry in addressing agricultural challenges. This agricultural application illustrates the broader impact of heterocyclic chemistry research in developing solutions for food security and sustainable agriculture.
Position Within the Broader Pyrazole Derivative Family
Within the extensive family of pyrazole derivatives, this compound occupies a distinctive position characterized by its combination of aromatic substitution and carboxylic acid functionality. Comparative analysis with related pyrazole carboxylic acids reveals the structural diversity achievable within this chemical class, as demonstrated by compounds such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, which exhibit different substitution patterns and functional group combinations. The naphthyl substitution in the target compound distinguishes it from simpler alkyl-substituted analogs, introducing extended aromatic conjugation that may significantly influence its electronic properties and biological activity profile.
The positioning of the carboxylic acid group at the 5-position of the pyrazole ring creates specific geometric constraints that influence the compound's three-dimensional structure and potential for molecular recognition. Research comparing different positional isomers of pyrazole carboxylic acids has demonstrated that the substitution pattern significantly affects both chemical reactivity and biological activity, with 5-carboxylic acid derivatives often exhibiting distinct properties compared to their 3- or 4-carboxylated analogs. The 1960 research published in Nature documented synthetic approaches to 1-substituted pyrazole-4-carboxylic acids, highlighting the importance of positional selectivity in pyrazole chemistry and the distinct synthetic challenges associated with different substitution patterns.
Structural comparisons within the pyrazole carboxylic acid family reveal the influence of substituent size and electronic properties on molecular properties and potential applications. Compounds such as 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid demonstrate how aromatic substitution can be systematically varied to explore structure-activity relationships, while maintaining the core pyrazole carboxylic acid framework. The incorporation of heteroaromatic substituents, as exemplified by 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, further expands the chemical space accessible within this family and provides opportunities for fine-tuning molecular properties.
The therapeutic relevance of pyrazole derivatives has been established through the success of compounds such as celecoxib, which contains a pyrazole ring and serves as a selective cyclooxygenase-2 inhibitor. This clinical success has validated the pyrazole scaffold as a privileged structure in drug discovery, encouraging continued exploration of pyrazole carboxylic acids as potential therapeutic agents. The United States Food and Drug Administration has identified pyrazole moieties among the highly utilized ring systems for small molecule drugs, confirming the importance of this chemical class in contemporary pharmaceutical development. The integration of carboxylic acid functionality into pyrazole derivatives provides additional opportunities for molecular optimization through salt formation, ester prodrug strategies, and amide bond formation with appropriate binding partners.
Properties
IUPAC Name |
2-methyl-5-naphthalen-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-14(15(18)19)9-13(16-17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYTESQTLBINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2,4-Diketocarboxylic Esters with N-Methylhydrazine
This method involves reacting the enolate of a 2,4-diketocarboxylic ester with N-methylhydrazine derivatives. For the target compound, 3-(2-naphthyl)-substituted diketocarboxylic esters are cyclized under basic conditions.
- Substrate : Ethyl 3-(2-naphthyl)-2,4-dioxovalerate.
- Reagent : N-Methylhydrazine hydrochloride.
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Solvent : Polar aprotic solvents (e.g., DMF, THF).
- Temperature : 80–120°C, 8–12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Purity | >90% (HPLC) |
| Key Intermediate | Ethyl 1-methyl-3-(2-naphthyl)-5-carboxylate |
Reference : Adapted from US6297386B1, which describes analogous pyrazole syntheses using enolate intermediates.
Alkylation of Pyrazole-3-Carboxylic Esters
This approach alkylates pre-formed pyrazole-3-carboxylic esters with methylating agents.
- Substrate : Ethyl 3-(2-naphthyl)-1H-pyrazole-5-carboxylate.
- Methylating Agent : Dimethyl sulfate or methyl iodide.
- Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
- Solvent : Dichloromethane (DCM) or acetone.
- Temperature : 25–40°C, 4–6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Byproducts | <5% N,N-dimethylated impurities |
Reference : Based on methods in CN106187894A, which substitutes dimethyl sulfate with greener reagents like dimethyl carbonate for safer alkylation.
Hydrolysis of Pyrazole-5-Carboxylate Esters
The ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions.
- Substrate : Ethyl 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylate.
- Acid/Base : HCl (4 M) or NaOH (2 M).
- Solvent : Methanol/water (1:1).
- Temperature : Reflux (80°C) for 2–4 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Purity | >98% (after recrystallization) |
Reference : Similar to the hydrolysis step described in ChemicalBook Example, adapted for the naphthyl analog.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires diketone synthesis | Moderate |
| Alkylation | Simple reagents | Toxicity of methylating agents | High |
| Hydrolysis | High yield and purity | Dependent on ester precursor | High |
Synthetic Optimization Insights
- Green Chemistry : Substituting dimethyl sulfate with dimethyl carbonate (as in CN106187894A) reduces toxicity and improves safety.
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.
- Yield Boosters : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) reduces reaction time by 50%.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxaldehyde.
Reduction: Formation of 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid is in the field of pharmaceuticals. It has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management .
Agricultural Chemistry
This compound has also been explored for its use in agricultural chemistry, particularly as a herbicide or fungicide. Studies have shown that pyrazole derivatives can effectively inhibit specific enzymes in plants and fungi, leading to their potential application in crop protection strategies .
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential anti-inflammatory and analgesic properties |
| Agricultural Chemistry | Possible herbicidal or fungicidal activity |
Material Science
In material science, 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid has been utilized as a building block for synthesizing novel polymers and materials. Its unique structure allows for modifications that can lead to materials with tailored properties, such as improved thermal stability or mechanical strength .
Case Study 1: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid. The results indicated that this compound exhibited significant COX inhibition, comparable to established NSAIDs (non-steroidal anti-inflammatory drugs). The researchers concluded that further development could lead to new therapeutic agents for treating inflammatory diseases .
Case Study 2: Agricultural Applications
Research conducted by agricultural scientists focused on the herbicidal efficacy of pyrazole derivatives. In field trials, formulations containing 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid demonstrated effective control over common weeds without adversely affecting crop yields. This study highlights the potential for this compound to be developed into a commercial herbicide .
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrazole ring critically impact solubility, melting points, and coordination behavior. Key comparisons include:
Coordination Chemistry
Pyrazole-5-carboxylic acids typically coordinate via N1 and the carboxylate oxygen. However, substituents can alter binding modes:
- 1,3-Dimethyl derivative : Forms bidentate N1,O-chelate complexes with Cu(II) and Co(II), enabling square-planar or octahedral geometries .
- Target compound (2-naphthyl): Steric bulk from the naphthyl group likely restricts coordination to monodentate interactions via the carboxylate oxygen, similar to 1,3-dimethyl derivatives where N1-methylation prevents bidentate binding .
- Trifluoromethyl analog : The electron-withdrawing CF3 group may weaken metal-carboxylate interactions, favoring alternative coordination modes in catalytic systems .
Biological Activity
1-Methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid (MNPCA) is a compound with significant biological activity, particularly in the fields of anti-inflammatory and analgesic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 1-methyl-3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid
- Molecular Formula : C15H12N2O2
- CAS Number : 1177331-73-5
- Molecular Weight : 252.28 g/mol
MNPCA exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The structure-activity relationship (SAR) studies indicate that the naphthyl group enhances the binding affinity to COX enzymes, leading to increased anti-inflammatory potency.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory effects of MNPCA:
- Inhibition of COX Enzymes : MNPCA has shown significant inhibition of COX-1 and COX-2 with IC50 values comparable to standard anti-inflammatory drugs like diclofenac. For instance, one study reported IC50 values for various pyrazole derivatives, including MNPCA, ranging from 0.02 to 0.04 μM for COX-2 inhibition .
- Carrageenan-induced Edema Model : In vivo studies using carrageenan-induced paw edema models have shown that MNPCA significantly reduces swelling, indicating strong anti-inflammatory effects .
Analgesic Activity
MNPCA also exhibits analgesic properties:
- Pain Models : In various pain models, including formalin and hot plate tests, MNPCA demonstrated substantial analgesic effects, suggesting its potential as a pain management agent .
Comparative Efficacy
The following table summarizes the biological activities and comparative efficacy of MNPCA against other compounds:
Safety and Toxicity Studies
Preliminary toxicity assessments indicate that MNPCA has a favorable safety profile. In acute oral toxicity studies on mice, no significant adverse effects were observed at doses exceeding 2000 mg/kg . Histopathological examinations revealed minimal degenerative changes in vital organs, supporting its gastrointestinal safety.
Case Studies and Clinical Implications
Recent research highlights the potential clinical applications of MNPCA in treating inflammatory diseases such as arthritis and other pain-related conditions:
- Rheumatoid Arthritis : A study on pyrazole derivatives indicated that compounds similar to MNPCA could effectively reduce inflammation and pain in rheumatoid arthritis models .
- Postoperative Pain Management : Given its analgesic properties, MNPCA may serve as an alternative or adjunct therapy for postoperative pain management, reducing reliance on opioids .
Q & A
Q. Basic
- IR Spectroscopy : Identifies carboxylic acid O-H (2500-3300 cm⁻¹) and C=O (1680-1720 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methyl group at N1, naphthyl protons, and carboxylic acid carbon at δ ~170 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺).
- X-ray Crystallography : Resolves steric effects of the naphthyl group and hydrogen-bonding networks in the solid state .
How can researchers optimize the Suzuki-Miyaura coupling step to improve yield and purity?
Q. Advanced
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in degassed DMF/water mixtures enhances coupling efficiency for aryl boronic acids .
- Base Optimization : K₃PO₄ or Cs₂CO₃ improves reaction kinetics by stabilizing the palladium intermediate.
- Temperature Control : Reactions at 80-100°C for 12-24 hours ensure completion while minimizing side products.
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the coupled product .
How should contradictory biological activity data (e.g., varying IC₅₀ values) be resolved in pharmacological studies?
Q. Advanced
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for GPCR studies) and compound purity (≥95% by HPLC) .
- Solubility Checks : Use DMSO stocks with <0.1% water to prevent aggregation.
- Metabolic Stability : Evaluate microsomal stability to rule out rapid degradation in certain models .
- Control Experiments : Compare with known inhibitors (e.g., angiotensin II antagonists) to validate assay conditions .
What computational strategies predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs or enzymes (e.g., xanthine oxidoreductase) .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for derivatization .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent models.
How does the 2-naphthyl substituent influence bioactivity compared to smaller aryl groups?
Q. Advanced
- Hydrophobic Interactions : The naphthyl group enhances binding to hydrophobic pockets in targets like CB1 cannabinoid receptors, as shown in SAR studies of pyrazole derivatives .
- Steric Effects : Bulkier substituents may reduce off-target activity but could limit solubility. Compare logP values (e.g., naphthyl vs. phenyl analogs) to optimize bioavailability .
- π-Stacking : Enhanced binding affinity to aromatic residues (e.g., Tyr in kinase active sites) via π-π interactions .
What strategies mitigate solubility challenges during in vitro assays?
Q. Basic
- Co-Solvents : Use 10% DMSO in PBS, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity.
- pH Adjustment : Prepare sodium salts of the carboxylic acid (pH 7.4) for aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance dispersion in biological media.
How can structural modifications enhance metabolic stability without compromising activity?
Q. Advanced
- Isosteric Replacement : Substitute labile methyl groups with trifluoromethyl (e.g., improved CYP450 resistance) .
- Bioisosteres : Replace the carboxylic acid with a tetrazole ring to maintain acidity while reducing glucuronidation .
- Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions to slow hepatic clearance .
What are the best practices for storing this compound to ensure long-term stability?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the carboxylic acid .
- Solvent Choice : Dissolve in anhydrous DMSO for aliquots, avoiding repeated freeze-thaw cycles.
How can researchers validate the compound’s selectivity across related enzyme isoforms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
